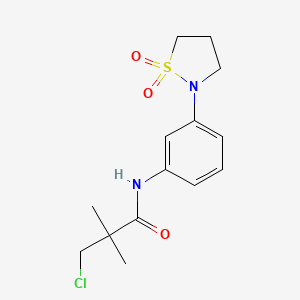

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide

描述

属性

IUPAC Name |

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-14(2,10-15)13(18)16-11-5-3-6-12(9-11)17-7-4-8-21(17,19)20/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSQSEKWRNWLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its complex structure includes a chloro substituent and a dioxidoisothiazolidinyl moiety, which enhance its reactivity and potential therapeutic applications.

The compound's molecular formula is C14H18ClN3O3S, and it features a unique arrangement of functional groups that contribute to its biological properties. The presence of the isothiazolidine ring is particularly noteworthy as it interacts with various biological targets.

Preliminary studies indicate that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating biological processes.

- Receptor Binding : It could bind to receptors that regulate cell proliferation and apoptosis, influencing cancer cell growth.

Biological Activities

Research has shown that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Studies suggest that this compound may act as an anti-cancer agent by inhibiting tumor growth through cell cycle arrest.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties by modulating cytokine release and immune responses.

- Neuroprotective Effects : Potential interactions with neurodegenerative pathways indicate possible applications in treating conditions like Alzheimer's disease.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds. Below is a summary of notable findings:

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the Isothiazolidine Ring : Utilizing sulfur-based reagents to create the dioxidoisothiazolidin moiety.

- Chlorination : Introducing the chloro group through electrophilic aromatic substitution.

- Amidation : Reacting with appropriate amines to form the final amide structure.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs primarily differ in the substituents attached to the phenyl ring. Key comparisons include:

Table 1: Comparison of Propanamide Derivatives

Key Observations:

This could improve solubility in aqueous environments .

Steric Considerations: The 2,2-dimethylpropanoyl backbone in all compounds provides steric hindrance, which may protect the amide bond from enzymatic hydrolysis, a common feature in bioactive propanamides like propanil . The isothiazolidin dioxide ring adds conformational rigidity, possibly restricting rotational freedom and enhancing target binding specificity compared to flexible halogenated chains .

Biological Relevance :

Physicochemical Properties

- Solubility : The sulfonamide group in the target compound may enhance water solubility compared to highly lipophilic trifluoromethyl or dichlorophenyl analogs .

- Stability : The electron-deficient aromatic systems in halogenated derivatives resist oxidative degradation, whereas the isothiazolidin ring’s sulfone group could increase susceptibility to nucleophilic attack under basic conditions .

常见问题

How can synthetic routes for this compound be optimized to improve yield and purity?

Advanced Research Focus

The synthesis involves multi-step reactions, including amide bond formation and functionalization of the isothiazolidinone-dioxide moiety. Key factors for optimization include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance solubility of intermediates, but may require post-reaction purification via column chromatography to remove side products .

- Temperature control : Exothermic reactions (e.g., sulfonation) should be conducted under reflux with gradual reagent addition to minimize decomposition .

- Catalytic systems : Palladium or copper catalysts may improve coupling efficiency in aryl halide intermediates, though residual metal contamination must be monitored via inductively coupled plasma mass spectrometry (ICP-MS) .

Methodological Recommendation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to track reaction progress and quantify impurities.

What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies?

Advanced Research Focus

The compound’s conformational flexibility (due to the isothiazolidinone-dioxide ring and dimethylpropanamide chain) complicates crystallographic analysis. To address this:

- High-resolution X-ray diffraction : Use SHELXL for refinement, particularly for resolving disordered regions in the phenyl or isothiazolidinone moieties. Twinning tests should be performed if diffraction patterns suggest non-merohedral twinning .

- Computational modeling : Density functional theory (DFT) can predict stable conformers, which can be cross-validated with experimental NMR data (e.g., NOESY for spatial proximity of protons) .

Data Contradiction Example : Discrepancies in bond angles between crystallographic data and DFT models may arise from crystal packing effects. Use B-factor analysis to assess thermal motion reliability .

How can researchers design assays to elucidate the compound’s mechanism of action in biological systems?

Advanced Research Focus

The compound’s bioactivity is hypothesized to involve interactions with enzymes or receptors via its chloro-phenyl and isothiazolidinone-dioxide groups. Experimental strategies include:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD) in real time.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

- Mutagenesis studies : Replace key residues (e.g., cysteine or lysine) in suspected binding pockets to identify critical interaction sites .

Note : Conflicting activity data across cell lines may arise from off-target effects. Use CRISPR-based gene knockout libraries to validate specificity .

What strategies are effective in resolving contradictions between computational and experimental solubility data?

Advanced Research Focus

The compound’s limited aqueous solubility (predicted logP ~3.5) often conflicts with experimental measurements due to polymorphic forms or aggregation.

- Dynamic light scattering (DLS) : Detect nanoaggregates in solution that may skew solubility assays.

- Hansen solubility parameters : Compare theoretical and experimental values to identify optimal co-solvents (e.g., ethanol-water mixtures) .

Case Study : If molecular dynamics (MD) simulations predict higher solubility than observed, assess crystallinity via powder X-ray diffraction (PXRD). Amorphous forms may exhibit transient solubility .

How should researchers approach comparative studies with structurally related compounds?

Advanced Research Focus

The compound shares features with benzothiazole and oxalamide derivatives. To identify structure-activity relationships (SAR):

- Pharmacophore alignment : Use software like Schrödinger’s Phase to overlay key functional groups (e.g., chloro-substituted phenyl, sulfone groups) with analogs .

- Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis of high-potential derivatives .

Example : Replace the isothiazolidinone-dioxide with a benzothiazole moiety (see , Table 1) to evaluate the sulfone group’s role in target engagement .

What methodologies mitigate degradation during long-term stability studies?

Advanced Research Focus

The compound’s hydrolytic susceptibility (via the amide bond or sulfone group) requires:

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by LC-MS to identify degradation products .

- Lyophilization : Stabilize the compound in solid-state by removing water, which reduces hydrolysis. Monitor glass transition temperature (Tg) to ensure amorphous stability .

Contradiction Alert : Accelerated stability data (40°C/75% RH) may not correlate with real-time storage due to polymorphic transitions. Use variable-temperature PXRD to detect phase changes .

How can researchers validate the compound’s role in modulating enzyme activity?

Advanced Research Focus

For enzymatic assays (e.g., inhibition of cyclooxygenase-2):

- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

- Isotopic labeling : Incorporate ¹⁴C or ³H into the dimethylpropanamide chain to track metabolite formation via scintillation counting .

Data Interpretation : If IC50 values vary across studies, assess enzyme purity (SDS-PAGE) and confirm cofactor requirements (e.g., Mg²⁺ for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。